(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide
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Overview
Description
(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide is a chiral compound with significant importance in various scientific fields It is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, the enantioselective synthesis of similar compounds has been reported using Fmoc-protected Garner’s aldehyde as a key intermediate . The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs. The scalability of these methods is crucial for the commercial viability of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding due to its specific stereochemistry.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: This compound shares similar stereochemistry and is used in the study of excitatory amino acid transporters.
(2S,3R)-3-alkyl/alkenylglutamates: These compounds are also synthesized using enantioselective methods and have applications in medicinal chemistry.
Uniqueness
(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
CAS No. |
19746-35-1 |
---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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